4-{2-[[(4-chlorobenzyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(4-chlorobenzyl)aminoacetyl]carbonohydrazonoyl}benzoic acid is a compound that belongs to the family of azo-benzoic acids. These compounds are of interest due to their diverse chemical and physical properties which make them applicable in various fields such as dyes, pigments, and potentially in pharmaceuticals, excluding drug use and dosage applications.
Synthesis Analysis
The synthesis of azo-benzoic acid derivatives involves several steps including the use of spectroscopic techniques such as 1H, 13C NMR, UV–VIS, and IR to confirm the structures of the synthesized compounds. Molecular structures and geometries are often optimized using computational methods like the B3LYP density functional theory with a 6-31G(d) basis set (Baul et al., 2009).
Molecular Structure Analysis
The molecular structure of azo-benzoic acids and their derivatives are characterized by their planarity and the presence of azo–hydrazone tautomerism. The extent of these equilibria can vary based on the solvent composition and/or pH of the medium. This interplay between acid–base dissociation and tautomerism is crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions and Properties
Azo-benzoic acids undergo various chemical reactions including acid-base dissociation and azo–hydrazone tautomerism. These reactions are influenced by external factors such as solvent type and pH levels. The ability of these compounds to undergo such reactions contributes to their chemical versatility and applicability in different domains.
Physical Properties Analysis
The physical properties of azo-benzoic acids derivatives, such as solubility and absorption spectra, are significantly influenced by their molecular structure. These properties are pivotal when considering these compounds for applications in dyeing and pigmentation, where color strength and fastness are important.
Chemical Properties Analysis
The chemical properties of azo-benzoic acids, such as reactivity towards other chemical species and stability under various conditions, are determined by their functional groups and molecular geometry. The presence of azo groups and carboxylic acid functionalities play a central role in the chemical behavior of these compounds.
Scientific Research Applications
Photodecomposition of Chlorobenzoic Acids
Crosby and Leitis (1969) investigated the ultraviolet irradiation of chlorobenzoic acids, noting that irradiation led to the replacement of chlorine with hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid itself. This research is relevant for understanding the photodecomposition behavior of chlorinated benzoic acids under environmental conditions (Crosby & Leitis, 1969).
Co-crystallisation of Benzoic Acid Derivatives
Skovsgaard and Bond (2009) explored the co-crystallization of benzoic acid derivatives, highlighting how these processes can yield various stoichiometric variants, polymorphs, and even influence the formation of twinning in crystals. Such research underlines the importance of benzoic acid derivatives in materials science, particularly in the development of novel crystalline structures (Skovsgaard & Bond, 2009).
Benzoic Acid in Foods
Del Olmo, Calzada, and Nuñez (2017) reviewed the occurrence and uses of benzoic acid and its derivatives in foods, emphasizing their roles as preservatives and flavoring agents. This comprehensive review also touches on the environmental distribution and human exposure to these compounds, offering a perspective on their widespread use and potential health implications (del Olmo, Calzada, & Nuñez, 2017).
Solid-State Versatility of Molecular Salts/Cocrystals
Oruganti et al. (2017) conducted a study on the molecular salts of 2-Chloro-4-nitrobenzoic acid, demonstrating the structural versatility and significance of halogen bonds in stabilizing crystal structures. Such insights are crucial for the design and development of new materials with tailored properties (Oruganti et al., 2017).
Safety and Hazards
properties
IUPAC Name |
4-[(E)-[[2-[(4-chlorophenyl)methylamino]-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c18-14-7-3-11(4-8-14)9-19-15(22)16(23)21-20-10-12-1-5-13(6-2-12)17(24)25/h1-8,10H,9H2,(H,19,22)(H,21,23)(H,24,25)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOSVFCBRNEBQM-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-[({[(4-Chlorophenyl)methyl]carbamoyl}formamido)imino]methyl]benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.